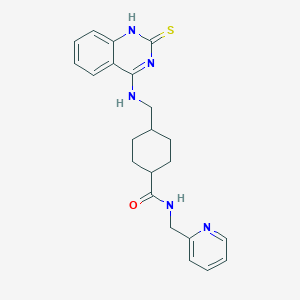
N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N5OS and its molecular weight is 407.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Properties
Compounds structurally related to N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide have been synthesized and evaluated for their antibacterial and anticancer activities. These studies reveal that certain quinazoline and pyridone derivatives show potent activity against specific bacterial strains and tumor cell lines, indicating the potential for developing new therapeutic agents (Bondock & Gieman, 2015).
Antipsychotic Agents
Research into heterocyclic carboxamides, closely related to the query compound, has shown potential antipsychotic properties with significant binding affinity to dopamine D2 and serotonin 5-HT2 receptors. This research outlines a pathway for developing new treatments for psychiatric disorders by manipulating the chemical structure to enhance efficacy and reduce side effects (Norman et al., 1996).
Heterocyclic Synthesis
The compound could serve as a precursor or intermediate in the synthesis of various heterocyclic compounds. Studies have demonstrated methods for preparing pyrrolo- and isoindoloquinazolinones, indicating the versatility of quinazoline derivatives in generating diverse heterocyclic frameworks with potential biological activities (Sohår et al., 2004).
Synthesis of N-Hydroxy-4-oxoquinazoline Derivatives
N-Hydroxy-4-oxoquinazoline-2-carboxamide derivatives, which share a similar core structure with the compound of interest, have been synthesized and represent a novel class of cyclic hydroxamic acids. These compounds, including their pyrido- and thieno-substituted analogues, may have applications in medicinal chemistry and drug discovery (Bosch et al., 2011).
Anticancer Activity of Piperazine-2,6-dione Derivatives
The synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity demonstrate the therapeutic potential of compounds containing cyclohexanecarboxamide and similar moieties. This research contributes to the development of novel anticancer agents with specific activity profiles against various cancer cell lines (Kumar et al., 2013).
Wirkmechanismus
Target of Action
The primary target of N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide, also known as CCG-33838, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-33838 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It targets MKL/SRF-dependent transcriptional activation without altering DNA binding . This suggests that CCG-33838 interferes with the protein-protein interactions required for the transcriptional activity of the Rho pathway .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-33838 . This pathway is involved in the regulation of gene expression and cellular functions. By inhibiting this pathway, CCG-33838 can disrupt the normal functioning of cells, particularly those involved in cancer progression .
Pharmacokinetics
The compound’s ability to inhibit the rhoa transcriptional signaling pathway suggests that it can effectively penetrate cells and interact with its target
Result of Action
CCG-33838 has shown promising results in inhibiting the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . Moreover, CCG-33838 inhibited Rho-dependent invasion by PC-3 prostate cancer cells .
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c28-21(25-14-17-5-3-4-12-23-17)16-10-8-15(9-11-16)13-24-20-18-6-1-2-7-19(18)26-22(29)27-20/h1-7,12,15-16H,8-11,13-14H2,(H,25,28)(H2,24,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGIUIVZULXCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)
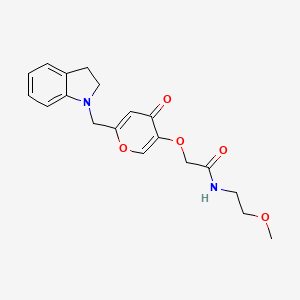
![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2609285.png)
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2609286.png)
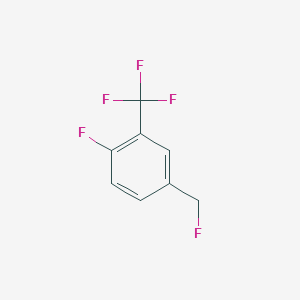
![3-(3,4-dimethylphenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2609289.png)
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2609290.png)
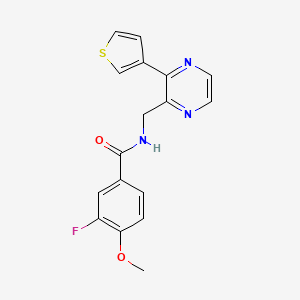
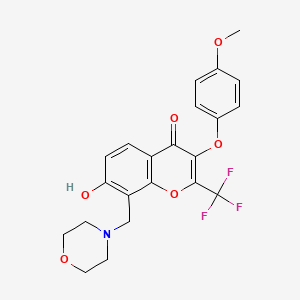


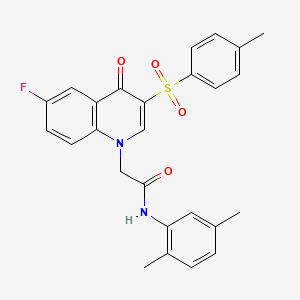
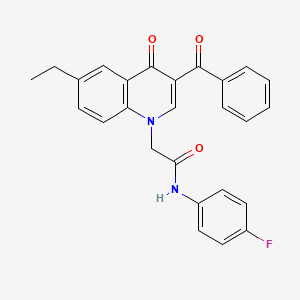
![N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide](/img/structure/B2609304.png)